5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
CAS No.: 1261898-53-6
Cat. No.: VC11770764
Molecular Formula: C15H10F2O4
Molecular Weight: 292.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261898-53-6 |
|---|---|
| Molecular Formula | C15H10F2O4 |
| Molecular Weight | 292.23 g/mol |
| IUPAC Name | 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | QWYHVNOPMCLMIO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The IUPAC name of the compound is 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflecting its bis-fluorinated aromatic system and methoxycarbonyl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261898-53-6 | |
| Molecular Formula | ||
| Molecular Weight | 292.23 g/mol | |
| Exact Mass | 292.0486 g/mol (calculated) |
The presence of two fluorine atoms at the 3- and 5-positions of the benzoic acid core and a methoxycarbonyl group on the adjacent phenyl ring creates distinct electronic effects. Fluorine’s electronegativity enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid and ester functionalities enable diverse reactivity .
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:
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Suzuki-Miyaura Coupling: Aryl boronic acids and halides could assemble the biphenyl backbone. For example, 3-fluoro-5-bromobenzoic acid might couple with 3-fluoro-4-methoxycarbonylphenylboronic acid under palladium catalysis .
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Esterification: Methoxycarbonyl groups are typically introduced via Fischer esterification or alkylation of carboxylic acids .
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Purification: Chromatography or recrystallization ensures high purity (>98%), as seen in related compounds .
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Carboxylic Acid: Forms salts, amides, or acyl chlorides for nucleophilic substitution .
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Methoxycarbonyl Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.
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Fluorine Substituents: Participate in electrophilic aromatic substitution or serve as hydrogen bond acceptors in drug-receptor interactions .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its ionizable carboxylic acid group () and hydrophobic fluorinated rings. Predicted properties include:
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LogP: ~2.9 (similar to 3-fluoro-4-methoxybenzoic acid, LogP = 2.91) .
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
Thermal Stability
While melting point data are unavailable, related fluorinated benzoic acids exhibit melting points between 104–108°C . Thermal gravimetric analysis (TGA) would clarify decomposition thresholds.
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